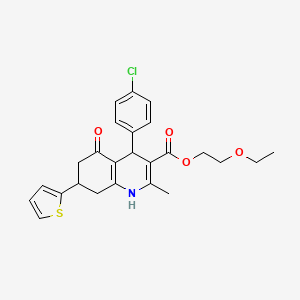![molecular formula C24H23NO7S B11078226 ethyl (5Z)-4-oxo-2-[(phenylcarbonyl)amino]-5-(3,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11078226.png)
ethyl (5Z)-4-oxo-2-[(phenylcarbonyl)amino]-5-(3,4,5-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-(BENZOYLAMINO)-4-OXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a benzoylamino group, and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(BENZOYLAMINO)-4-OXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source.
Introduction of the Benzoylamino Group: This step involves the reaction of the thiophene derivative with benzoyl chloride in the presence of a base to form the benzoylamino group.
Addition of the Trimethoxyphenyl Group: The final step involves the condensation of the intermediate with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
ETHYL 2-(BENZOYLAMINO)-4-OXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoylamino or trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.
Materials Science: The compound’s properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
作用機序
The mechanism by which ETHYL 2-(BENZOYLAMINO)-4-OXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- **ETHYL 2-(BENZOYLAMINO)-4-OXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE
- 2-(BENZOYLAMINO)ETHYL 3,4,5-TRIMETHOXYBENZOATE
- 3,4,5-TRIMETHOXYPHENYLACETIC ACID
Uniqueness
ETHYL 2-(BENZOYLAMINO)-4-OXO-5-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-3(4H)-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring with benzoylamino and trimethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C24H23NO7S |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
ethyl (5Z)-2-benzoylimino-4-hydroxy-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO7S/c1-5-32-24(28)19-20(26)18(33-23(19)25-22(27)15-9-7-6-8-10-15)13-14-11-16(29-2)21(31-4)17(12-14)30-3/h6-13,26H,5H2,1-4H3/b18-13-,25-23? |
InChIキー |
KVOYPMHTUNXTNJ-IRNIWSTMSA-N |
異性体SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC(=O)C3=CC=CC=C3)O |
正規SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC(=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Phenyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11078147.png)
![5-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B11078155.png)


![4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate](/img/structure/B11078167.png)
![5-acetyl-3-amino-4-(1H-indol-3-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11078174.png)
![4-{(1E)-2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B11078176.png)
![4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid](/img/structure/B11078178.png)



![N-(4-ethoxyphenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11078213.png)
![N-mesityl-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11078218.png)
![3-(4-Fluorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid](/img/structure/B11078223.png)
